K 01-162
Description
Contextualizing K 01-162 within Neurodegenerative Disease Therapeutics
The therapeutic landscape for neurodegenerative diseases, particularly Alzheimer's, is marked by a pressing need for disease-modifying interventions. Current treatments largely offer symptomatic relief without halting the underlying progression of the disease. The development of therapeutics is increasingly focused on targeting the fundamental pathological processes, such as protein misfolding and aggregation, which are common to many of these disorders.
This compound falls within a class of therapeutic candidates known as amyloid-β aggregation inhibitors. The primary strategy of these molecules is to prevent the self-assembly of Aβ peptides into toxic oligomers and fibrils, which are believed to be a primary driver of neurotoxicity in Alzheimer's disease. Unlike many other therapeutic approaches that aim to reduce the production of Aβ or enhance its clearance, this compound directly targets the aggregation cascade. This positions it as a potentially crucial intervention to halt a key pathological event. Research into small molecules like this compound is part of a broader effort to develop orally available, brain-penetrant drugs that can effectively engage with their intended targets within the central nervous system.
The Role of Amyloid-β Pathogenesis in Alzheimer's Disease Etiology
The amyloid cascade hypothesis has been a cornerstone of Alzheimer's disease research for decades. This hypothesis posits that the abnormal accumulation of amyloid-β peptides in the brain is the primary event that initiates a cascade of pathological events, including the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, synaptic dysfunction, and ultimately, widespread neuronal death.
Aβ peptides are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While Aβ monomers are naturally occurring and thought to have physiological roles, they can misfold and aggregate into a variety of structures, including soluble oligomers, protofibrils, and insoluble fibrils that form the characteristic amyloid plaques found in the brains of Alzheimer's patients. A growing body of evidence suggests that the soluble oligomeric forms of Aβ are the most neurotoxic species, capable of disrupting synaptic function and inducing neuronal cell death. The pathogenesis of Alzheimer's is therefore intricately linked to the conformational changes and aggregation of the Aβ peptide, making this process a prime target for therapeutic intervention.
Detailed Research Findings on this compound
Intensive research has been conducted to elucidate the mechanism of action and therapeutic potential of this compound. Studies have demonstrated its ability to inhibit the fibril formation of Aβ peptides and mitigate their neurotoxic effects. medchemexpress.com
Binding Affinity and Interaction with Amyloid-β
This compound has been shown to bind directly to various forms of the amyloid-β peptide. This interaction is crucial for its inhibitory activity. The binding affinities have been quantified, revealing a multi-faceted interaction with different Aβ species.
| Aβ Species | Binding Affinity | Method |
| Aβ42 peptide | EC50 = 80 nM | Not Specified |
| Aβ Oligomers (AβO) | K D = 19 μM | Not Specified |
These findings indicate that this compound interacts with both the monomeric/early aggregate forms (Aβ42) and the more complex oligomeric structures (AβO), suggesting a comprehensive mechanism for inhibiting the entire aggregation cascade.
In Vitro Inhibition of Amyloid-β Aggregation and Membrane Permeation
Research has explored the direct impact of this compound on the aggregation process and its consequences. One study investigated the compound's ability to prevent Aβ-induced permeation of lipid membranes, a key mechanism of Aβ toxicity. The results demonstrated that K 162 effectively inhibits this permeation. nih.govacs.org The study also provided insights into the energetic favorability of K 162's interaction with Aβ aggregates. nih.gov
| Interaction | Binding Energy | Implication |
| Aβ-Aβ (in the absence of K 162) | Negative | High affinity for aggregation |
| Aβ-Aβ (in the presence of K 162) | Positive | Aggregation is energetically unfavorable |
These results, derived from molecular modeling, suggest that once this compound binds to an Aβ form, further aggregation is inhibited. nih.gov Atomic Force Microscopy (AFM) studies have visually confirmed that this compound influences the aggregation process, preventing the formation of larger, toxic oligomers. nih.govacs.org
In Vivo Efficacy in an Alzheimer's Disease Model
The therapeutic potential of this compound has been evaluated in a preclinical animal model of Alzheimer's disease. The 5xFAD mouse model, which exhibits significant cerebral Aβ amyloidosis, was used to assess the in vivo effects of the compound.
| Animal Model | Treatment | Outcome |
| 5xFAD mice | 100 μM this compound (intracerebroventricular infusion for 2 weeks) | 50% reduction in amyloid load in the hippocampus |
Crucially, this significant reduction in the primary pathological hallmark of the disease was achieved with no apparent toxicity, highlighting the potential of this compound as a safe and effective therapeutic agent. medchemexpress.com Furthermore, this compound has been shown to be capable of penetrating the brain, a critical property for any centrally acting therapeutic. medchemexpress.comhoelzel-biotech.com
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-N,N-dimethyl-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXKWWJTYSDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647729 | |
| Record name | 7-Bromo-N,N-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677746-25-7 | |
| Record name | 7-Bromo-N,N-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Mechanism of Action of K 01 162
Direct Molecular Interactions with Amyloid-β Species
K 01-162 demonstrates specific binding capabilities with different forms of amyloid-beta, which are crucial for its observed anti-amyloidogenic properties.
Studies have shown that this compound binds to amyloid-beta 42 (Aβ42) peptides with a notable binding affinity. The compound exhibits an EC50 value of 80 nM when interacting with Aβ42 peptides. nih.gov This indicates a potent interaction at relatively low concentrations, suggesting a direct and efficient engagement with the monomeric or early aggregated forms of Aβ42.
Table 1: Binding Affinity of this compound to Amyloid-β42 Peptides
| Interaction | Value | Unit | Source |
| This compound binding to Aβ42 peptide | 80 | nM | nih.gov |
Beyond its interaction with Aβ42 peptides, this compound also directly binds to amyloid-beta oligomers (AβO) with a dissociation constant (KD) of 19 µM. nih.gov This binding is significant because Aβ oligomers are widely considered to be the most neurotoxic species in the amyloid cascade, responsible for impairing synaptic function and neuronal viability. This compound has been shown to destabilize these AβO structures. Furthermore, this compound effectively inhibits AβO-induced permeation of bilayer lipid membranes (BLM), thereby preserving membrane integrity. It also reduces the levels of intracellular AβO and blocks their synaptic binding activity in mouse hippocampal neurons. nih.gov
Table 2: Interaction Parameters of this compound with Amyloid-β Oligomers
| Interaction | Value | Unit | Source |
| This compound binding to AβO | 19 | µM | nih.gov |
| This compound destabilization of AβO | EC50: 80 | nM |
Modulation of Amyloid-β Aggregation Dynamics
A key aspect of this compound's therapeutic potential lies in its ability to interfere with the pathological aggregation of Aβ peptides, a hallmark of Alzheimer's disease.
This compound is a potent inhibitor of the fibril formation of Aβ peptides. nih.govnih.gov Its presence modifies the Aβ aggregation pathway, diverting it away from the formation of toxic Aβ oligomers and instead promoting the production of non-toxic Aβ monomers (AβMs), dimers (AβDs), and fibrils (AβFs). This re-direction of the aggregation process is crucial, as it bypasses the accumulation of highly neurotoxic intermediate species. The compound achieves this by binding to the hydrophobic residues of Aβ aggregates, which renders further aggregation energetically unfavorable.
Beyond preventing new fibril formation, this compound also demonstrates the capacity to destabilize pre-formed Aβ oligomeric structures. This action contributes to the reduction of brain amyloid burden, affecting both fibrillar and RIPA-soluble, non-fibrillar forms of Aβ aggregates. Specifically, this compound has been observed to reduce the levels of SDS-stable Aβ trimers and larger aggregates, indicating its ability to disrupt existing toxic assemblies. nih.gov
Conformational Stabilization of Amyloid-β Protein
This compound plays a role in stabilizing the native structure of the Aβ protein. Research indicates that this compound stabilizes the hydrophobic core I (residues 17-21) of the Aβ42 peptide, promoting its α-helical conformation. This interaction with the hydrophobic core suggests that this compound helps maintain a less aggregation-prone conformation of the Aβ peptide, thereby preventing the misfolding events that lead to the formation of pathological aggregates.
Stabilization of the Native Structure of Amyloid-β Proteins
This compound exerts its pharmacological effects by directly interacting with and destabilizing amyloid-β oligomers (AβO). nih.gov Research indicates that this compound binds to the Aβ42 peptide with an EC50 value of 80 nM, demonstrating a potent interaction. nih.govnih.gov Furthermore, it directly binds to AβO with a KD value of 19 μM. nih.gov
A key aspect of this compound's mechanism involves its ability to stabilize the native structure of Aβ proteins. Specifically, this compound has been shown to stabilize hydrophobic core I of the Aβ42 peptide, encompassing residues 17-21, promoting its α-helical conformation. nih.gov This stabilization is crucial as it counteracts the misfolding and aggregation processes that lead to neurotoxic amyloid species.
Table 1: Binding Affinities of this compound with Amyloid-β Species
| Amyloid-β Species | Binding Parameter | Value | Reference |
| Aβ42 peptide | EC50 | 80 nM | nih.govnih.gov |
| Aβ Oligomers (AβO) | KD | 19 μM | nih.gov |
Specific Interactions within the Hydrophobic Core of Amyloid-β42
The aggregation of Aβ peptides, particularly Aβ42, is largely driven by hydrophobic interactions, with specific hydrophobic regions playing critical roles in fibril formation. The C-terminal half of Aβ42 contains stretches of hydrophobic residues that are implicated in this aggregation process. The hydrophobic effect is considered a primary driving force for Aβ42 aggregation into oligomers and ultimately amyloid fibrils, with nonpolar residues becoming buried in intra- and intermolecular interfaces.
This compound demonstrates specific interactions within the hydrophobic core of Amyloid-β42. Its mechanism involves directly interacting with and stabilizing hydrophobic core I (residues 17-21) of the Aβ42 peptide. nih.gov This interaction is critical for promoting an α-helical conformation in this region, which contrasts with the β-sheet rich structures characteristic of amyloid fibrils. nih.gov By specifically targeting and stabilizing this hydrophobic core, this compound interferes with the pathological aggregation pathway of Aβ42, thereby preventing the formation of neurotoxic aggregates and preserving the native or a less aggregation-prone conformation of the peptide.
Table 2: Key Research Findings on this compound's Mechanism
| Research Finding | Detail | Reference |
| Inhibition of Aβ Fibril Formation | Inhibits fibril formation of Aβ peptides and eliminates neurotoxicity. | nih.govnih.gov |
| Destabilization of AβO | Binds and destabilizes AβO. | nih.gov |
| Reduction of Intracellular AβO | Reduces the level of intracellular AβO. | nih.gov |
| Blocking Synaptic Binding | Blocks the synaptic binding activity of AβO in mouse hippocampal neurons. | nih.gov |
| Reduction of Amyloid Load in vivo | Attenuates amyloid load in vivo, reducing it significantly in hippocampus (50%). | nih.gov |
| Effect on Aβ Aggregates | Reduces SDS-stable Aβ trimer and larger aggregates. | nih.gov |
| Specific Interaction Site | Stabilizes hydrophobic core I (residues 17-21) of Aβ42 peptide. | nih.gov |
| Conformational Change | Promotes α-helical conformation in the hydrophobic core I of Aβ42. | nih.gov |
Cellular and in Vitro Studies on the Biological Effects of K 01 162
Impact on Intracellular Amyloid-β Oligomer Levels
K 01-162 has demonstrated the ability to reduce the levels of intracellular amyloid-β oligomers (AβO). In primary neuronal cultures, treatment with this compound at concentrations ranging from 100 nM to 10 µM resulted in a substantial decrease in intraneuronal AβO sigmaaldrich.com. Further investigations using the MC65 cell line, a human neuroblastoma model, showed that a 24-hour treatment with 1 μM of this compound effectively reduced the levels of SDS-stable Aβ trimers and larger aggregates medchemexpress.com. The compound is cell-permeable, allowing it to act on intracellular Aβ accumulation sigmaaldrich.com.
Table 1: Effect of this compound on Intracellular Amyloid-β Oligomers
| Cell Model | Concentration | Duration | Observed Effect |
|---|---|---|---|
| Primary Neuronal Culture | 100 nM - 10 µM | Not Specified | Substantial reduction of intraneuronal AβO sigmaaldrich.com |
| MC65 Cell Line | 1 µM | 24 hours | Reduced levels of SDS-stable Aβ trimer and larger aggregates medchemexpress.com |
Attenuation of Amyloid-β Induced Neurotoxicity in Cellular Models
A key focus of in vitro research has been the capacity of this compound to mitigate the neurotoxic effects of Aβ. Studies have shown that this compound inhibits the formation of Aβ fibrils and counteracts their neurotoxicity medchemexpress.commedchemexpress.comglpbio.com. In a neuronal MC65 culture-based assay, this compound displayed a potent protective effect, with an EC50 of 80 nM and full protection observed at 125 nM sigmaaldrich.comglpbio.com. This protective action is attributed to its ability to destabilize the aggregation state of Aβ oligomers sigmaaldrich.com.
Modulation of Neuronal Synaptic Activity
Amyloid-β oligomers are known to be synaptotoxic, and this compound has been investigated for its ability to interfere with this aspect of Aβ pathology medchemexpress.com. Research has demonstrated that this compound can modulate neuronal synaptic activity by preventing the detrimental actions of AβO at the synapse.
A primary mechanism by which this compound protects synapses is by directly inhibiting the binding of Aβ oligomers to them sigmaaldrich.comacs.orgnih.gov. In studies using mouse hippocampal neurons, this compound was shown to block the synaptic binding of AβO in a concentration-dependent manner, with effective concentrations ranging from 0.78 to 50 μM over a 5-minute incubation period medchemexpress.com. The compound binds directly to AβO with a dissociation constant (KD) of 19 μM medchemexpress.commedchemexpress.com.
Table 2: this compound Interaction with Amyloid-β
| Parameter | Value | Target |
|---|---|---|
| EC50 | 80 nM | Aβ42 peptide binding medchemexpress.commedchemexpress.com |
| KD | 19 µM | Direct binding to AβO medchemexpress.commedchemexpress.com |
Established Cellular Models for this compound Research
To investigate the cellular effects of this compound in a controlled laboratory setting, specific cell lines that model aspects of Alzheimer's disease pathology have been employed.
The MC65 cell line is a human neuroblastoma cell line that is widely used in Alzheimer's research. These cells are engineered to conditionally express the C-terminal 99-amino acid fragment of the amyloid precursor protein (APP-C99) mdpi.com. This fragment is then processed by the cell's own enzymes to produce Aβ peptides, leading to their intracellular accumulation and subsequent cytotoxicity mdpi.comfrontiersin.org. This model allows for the study of compounds that may interfere with Aβ production, aggregation, or toxicity. The MC65 cell line has been instrumental in demonstrating the neuroprotective effects of this compound and its ability to reduce intracellular Aβ oligomer levels sigmaaldrich.commedchemexpress.comacs.orgnih.gov. For instance, it was in this cell line that this compound was shown to offer full protection against Aβ-induced toxicity at a concentration of 125 nM sigmaaldrich.com.
In Vivo Pharmacological Efficacy and Brain Bioavailability of K 01 162
Reduction of Cerebral Amyloid Burden in Preclinical Animal Models
K 01-162 has shown the ability to reduce the cerebral amyloid burden, targeting both the insoluble fibrillar plaques and the soluble, non-fibrillar forms of amyloid-beta. This dual action is significant as both forms of Aβ are implicated in the neurotoxic cascade of Alzheimer's disease. The compound is understood to inhibit the formation of Aβ fibrils and also appears to destabilize pre-existing amyloid-beta oligomers (AβOs), which are considered highly toxic species.
In studies involving the 5XFAD mouse model of Alzheimer's disease, this compound has been shown to decrease the population of Aβ oligomers. After a 24-hour aggregation period in the presence of this compound, the aggregation of Aβ monomers into oligomers was reduced, with only 25% of monomers aggregating compared to 60% in the absence of the compound nih.gov. This suggests a mechanism that bypasses the formation of membrane-permeating toxic oligomers nih.gov.
Efficacy Assessment in Transgenic Mouse Models of Amyloidosis
The primary transgenic animal model used to evaluate the in vivo efficacy of this compound is the 5XFAD mouse. This model is characterized by the rapid accumulation of amyloid plaques in the brain, mimicking key aspects of Alzheimer's disease pathology.
In a key study, direct administration of this compound into the brains of 5XFAD mice via intracerebroventricular infusion resulted in a significant reduction of the amyloid load in the hippocampus. Specifically, a 50% reduction in the hippocampal amyloid burden was observed compared to mock-treated control animals. This effect was achieved without apparent toxicity to the animals.
| Animal Model | Brain Region | Parameter Measured | Treatment Effect | Reference |
|---|---|---|---|---|
| 5xFAD Mice | Hippocampus | Amyloid Load | 50% Reduction | nih.gov |
Central Nervous System Penetration and Distribution
A critical factor for the therapeutic potential of any neuroactive compound is its ability to penetrate the blood-brain barrier (BBB) and distribute within the central nervous system (CNS). This compound, a fluorene-based compound, has been reported to be capable of penetrating the brain nih.govacs.org.
The design of this compound and other similar fluorene (B118485) compounds has been influenced by the properties of amyloid imaging agents, which are known for their excellent pharmacokinetic properties and brain bioavailability. While specific quantitative data on the brain-to-plasma concentration ratio and regional distribution within the brain for this compound are not extensively detailed in the available literature, its demonstrated in vivo efficacy following systemic administration in preclinical models provides indirect evidence of its ability to reach its target within the CNS. The lipophilic nature of fluorene-based molecules generally facilitates passage across the BBB.
Further detailed pharmacokinetic studies are required to fully characterize the CNS distribution profile of this compound.
Relationship of K 01 162 to Broader Biological Pathways and Associated Research
Interplay with Neuronal Signaling Pathways
K 01-162 is classified under neuronal signaling pathways, reflecting its direct influence on neuronal function and integrity. guidetopharmacology.orgwikipedia.orgwikidata.orgnih.gov A key aspect of its biological activity is its capacity to inhibit the fibril formation of Aβ peptides and mitigate their neurotoxicity. wikipedia.orgwikidata.orgnih.govnih.gov Research has demonstrated that this compound binds to the Aβ₄₂ peptide with an EC₅₀ value of 80 nM and directly interacts with Aβ oligomers (AβO) with a K_D value of 19 μM. wikipedia.orgwikidata.orgnih.gov
This interaction is crucial because Aβ oligomers and plaques are recognized as potent synaptotoxins that can disrupt synaptic activity and contribute to neuronal dysfunction. By destabilizing AβO and reducing their intracellular levels, this compound directly addresses a core pathological event in neurodegenerative diseases. wikipedia.org Furthermore, studies have shown that this compound can block the synaptic binding activity of AβO in mouse hippocampal neurons, underscoring its direct impact on neuronal signaling and the preservation of synaptic function. wikipedia.org
The compound's ability to penetrate the brain is a critical feature, enabling it to exert its effects within the central nervous system. wikipedia.org In in vivo models, this compound has been observed to attenuate amyloid load, indicating its potential to reduce the burden of pathological Aβ aggregates in the brain. wikipedia.org
The following table summarizes key research findings related to this compound's interaction with amyloid-beta:
| Target Interaction | Value | Observation | Reference |
| Aβ₄₂ binding | EC₅₀ = 80 nM | Inhibition of fibril formation | wikipedia.orgnih.gov |
| AβO binding | K_D = 19 μM | Destabilization of Aβ oligomers | wikipedia.orgnih.gov |
| Intracellular AβO | Reduction | Reduced levels in MC65 cells (1 μM; 24 h) | wikipedia.org |
| Synaptic activity | Blockade | Blocks AβO synaptic binding (0.78-50 μM; 5 min) | wikipedia.org |
| Amyloid load | Attenuation | Reduced amyloid load in hippocampus in vivo | wikipedia.org |
Differentiation from Gamma-Secretase Inhibition and Notch Signaling Pathway Modulators
This compound's mechanism of action distinguishes it from gamma-secretase (γ-secretase) inhibitors (GSIs) and modulators of the Notch signaling pathway. Gamma-secretase is a multi-protein transmembrane complex responsible for the final proteolytic cleavage of amyloid precursor protein (APP) to generate Aβ peptides. Crucially, γ-secretase also cleaves over 140 other substrates, including the Notch receptor, which plays vital roles in cell-fate determination, differentiation, and development.
Previous attempts to target γ-secretase with inhibitors like Semagacestat (LY-450139) and Avagacestat (BMS-708163) in clinical trials for Alzheimer's disease faced challenges due to significant side effects. These adverse effects were largely attributed to the non-selective inhibition of Notch signaling, which disrupted essential cellular processes regulated by this pathway. For instance, the γ-secretase inhibitor DBZ is known to block Notch cleavage.
In contrast, this compound operates by directly interacting with and destabilizing Aβ oligomers and inhibiting their fibril formation. wikipedia.orgwikidata.orgnih.govnih.gov This mechanism does not involve the direct inhibition of γ-secretase activity or the modulation of Notch signaling, thereby offering a potentially more targeted approach to addressing Aβ pathology without the broad-spectrum effects associated with GSI-induced Notch inhibition. This mechanistic distinction is critical for developing safer and more effective therapeutic strategies.
Implications for Comprehensive Amyloid-β Pathway Modulation Strategies
The focus of this compound on inhibiting Aβ fibril formation and destabilizing Aβ oligomers positions it as a valuable tool within comprehensive strategies for modulating the amyloid-β pathway. The amyloid cascade hypothesis posits that Aβ oligomers, rather than mature plaques, are the primary mediators of neurotoxicity in Alzheimer's disease, with Aβ₄₂ being particularly toxic. This compound's specific binding to Aβ₄₂ and AβO directly addresses this toxic species. wikipedia.orgwikidata.orgnih.gov
Unlike approaches that aim to reduce Aβ production (e.g., through γ-secretase inhibition), this compound targets the aggregation and neurotoxic properties of Aβ peptides. wikipedia.orgwikidata.orgnih.govnih.gov This offers a complementary strategy that can be explored independently or in combination with other therapeutic modalities. The ability of this compound to penetrate the brain and reduce in vivo amyloid load in animal models further supports its potential utility in developing multi-faceted interventions for Alzheimer's disease research. wikipedia.org By focusing on the downstream effects of Aβ production, this compound contributes to a more nuanced understanding and modulation of the complex amyloid-β pathway.
Advanced Research Methodologies and Applications Utilizing K 01 162
Role in Targeted Compound Screening and Drug Discovery Platforms
K 01-162 plays a crucial role in the initial phases of drug discovery for Alzheimer's disease by serving as a reference compound in targeted screening platforms. Its well-defined mechanism of action, which involves the inhibition of Aβ fibril formation and the destabilization of neurotoxic Aβ oligomers, provides a benchmark for the evaluation of novel therapeutic candidates. nih.gov
Drug discovery platforms often employ high-throughput screening (HTS) to assess large libraries of chemical compounds for their potential to modulate a specific biological target. In the context of Alzheimer's disease, these platforms are frequently designed to identify molecules that interfere with Aβ aggregation. This compound is utilized in these platforms to validate the assay's sensitivity and specificity. By comparing the activity of test compounds to that of this compound, researchers can rank potential hits and prioritize them for further development.
The specific inhibitory effects of this compound on different stages of Aβ aggregation make it a valuable tool for dissecting the complex molecular pathways of Alzheimer's disease. For instance, its ability to directly target and destabilize pre-formed Aβ oligomers allows for the screening of compounds with a similar, potentially more potent, mechanism of action. acs.org This targeted approach is a significant advancement from traditional screening methods that often identify compounds with non-specific anti-aggregation properties.
| Parameter | Value | Significance in Drug Discovery |
|---|---|---|
| EC₅₀ for Aβ₄₂ peptide binding | 80 nM | Provides a quantitative measure of potency for benchmarking new compounds. |
| K_D for direct binding to AβO | 19 μM | Indicates the affinity of this compound for toxic oligomeric species, guiding the search for compounds with higher affinity. |
Methodological Considerations for In Vitro Assay Development
The use of this compound in in vitro assays requires careful methodological considerations to ensure the generation of reliable and reproducible data. Common assays used to study Aβ aggregation and the effects of inhibitors like this compound include the Thioflavin T (ThT) fluorescence assay and various cell-based neurotoxicity assays.
The Thioflavin T assay is a widely used method to monitor the formation of amyloid fibrils in real-time. plos.org When developing a ThT assay protocol to evaluate this compound or similar compounds, several factors must be optimized. The concentration of both the Aβ peptide and this compound should be carefully titrated to determine the optimal range for observing inhibitory effects. Incubation times and conditions, such as temperature and agitation, also play a critical role in the kinetics of Aβ aggregation and must be standardized. It is also important to consider potential artifacts, as some compounds can interfere with the ThT fluorescence signal, leading to false-positive or false-negative results. nih.gov
Cell-based assays are essential for evaluating the ability of compounds like this compound to mitigate the neurotoxic effects of Aβ oligomers. A commonly used model is the MC65 neuronal cell line, which conditionally expresses a fragment of the amyloid precursor protein and produces cytotoxic Aβ oligomers. When using such an assay, it is crucial to establish a clear therapeutic window for this compound, where it effectively reduces Aβ-induced toxicity without causing intrinsic cytotoxicity. Methodological considerations include determining the optimal cell density, the concentration and preparation of Aβ oligomers, and the duration of exposure to the test compound. Endpoints for these assays can include measures of cell viability (e.g., MTT assay), apoptosis, and synaptic integrity.
| Assay Type | Methodological Consideration | Rationale |
|---|---|---|
| Thioflavin T (ThT) Assay | Compound concentration range | To determine the dose-dependent inhibitory effect on fibril formation. |
| Thioflavin T (ThT) Assay | Control for fluorescence interference | To avoid false interpretation of aggregation inhibition. nih.gov |
| Cell-Based Neurotoxicity Assay | Aβ oligomer preparation and characterization | To ensure the use of a consistent and toxic species of Aβ. |
| Cell-Based Neurotoxicity Assay | Assessment of compound cytotoxicity | To distinguish between neuroprotective effects and general toxicity. |
Experimental Design Principles for In Vivo Pharmacological Studies
The translation of in vitro findings to in vivo models is a critical step in the preclinical development of any therapeutic candidate. For a compound like this compound, which targets a key pathological process in Alzheimer's disease, the design of in vivo pharmacological studies must be meticulous and well-justified.
A primary consideration is the selection of an appropriate animal model. Transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology are commonly used. The 5xFAD mouse model, for instance, expresses five familial Alzheimer's disease mutations and exhibits an aggressive amyloid pathology, making it a suitable model for testing the efficacy of Aβ-targeting compounds like this compound. nih.govscantox.com The choice of animal model should be based on the specific research question and the desired pathological and behavioral endpoints.
Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand the absorption, distribution, metabolism, and excretion of this compound, as well as its relationship with the observed pharmacological effects. researchgate.net A key property for any CNS-targeted drug is its ability to cross the blood-brain barrier. nih.govresearchgate.net While this compound is reported to be brain-penetrant, detailed PK studies are necessary to determine its concentration in the brain over time and to establish a dose-response relationship for its effects on Aβ pathology. medchemexpress.com In a reported study, this compound was administered via intracerebroventricular infusion, a method that bypasses the blood-brain barrier to ensure direct delivery to the CNS. medchemexpress.com
The selection of relevant endpoints is crucial for assessing the therapeutic potential of this compound in vivo. These endpoints can be broadly categorized into pathological and behavioral measures. Pathological endpoints include the quantification of Aβ plaque load in different brain regions, measurement of soluble and insoluble Aβ levels, and assessment of neuroinflammation and synaptic markers. Behavioral endpoints aim to evaluate cognitive function and can include tests such as the Morris water maze, Y-maze, and object recognition tests to assess learning and memory. nih.gov
| Design Principle | Key Consideration | Example for this compound |
|---|---|---|
| Animal Model Selection | Recapitulation of human disease pathology | Use of 5xFAD transgenic mice with aggressive amyloid deposition. nih.govscantox.com |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Brain bioavailability and dose-response | Assessing CNS concentrations of this compound and correlation with Aβ reduction. medchemexpress.comnih.govresearchgate.net |
| Endpoint Selection | Pathological and functional outcomes | Quantification of hippocampal amyloid load and assessment of spatial memory. medchemexpress.com |
Future Directions in K 01 162 Academic Research
Elucidation of Potential Broad-Spectrum Pharmacological Activities
While K 01-162's primary documented activity is its inhibition of Aβ fibril formation and neurotoxicity, future research could investigate whether its mechanism of action extends to other protein misfolding or aggregation disorders. The compound's ability to stabilize protein structures by interacting with hydrophobic cores suggests potential relevance in a broader context of proteopathies glpbio.com. Researchers may explore if this compound exhibits additional neuroprotective properties, such as anti-inflammatory or antioxidant effects, which are often beneficial in neurodegenerative conditions. Investigating its impact on cellular stress pathways and neuronal survival independent of direct amyloid modulation could reveal novel therapeutic avenues.
Exploration of Therapeutic Utility Beyond Alzheimer's Disease
Given this compound's efficacy against Aβ aggregation and its brain penetrance, a logical future direction involves exploring its therapeutic potential in other neurodegenerative diseases characterized by protein misfolding and aggregation. These could include Parkinson's disease (α-synuclein aggregation), Huntington's disease (huntingtin protein aggregation), or other less common amyloidopathies nih.govnih.gov. Its capacity to cross the blood-brain barrier positions it favorably for addressing central nervous system disorders. Furthermore, research could assess its activity against systemic amyloidosis or other peripheral protein aggregation conditions, provided the compound demonstrates appropriate biodistribution and target engagement in relevant tissues.
Advanced Mechanistic Studies on this compound Binding Kinetics and Structural Dynamics
Current understanding of this compound includes its EC50 for Aβ42 peptide and KD for Aβ oligomers nih.govnih.govnih.govglpbio.comadooq.com. Future studies should delve into the detailed kinetics of its binding, including association (k_on) and dissociation (k_off) rates, to fully characterize its interaction with Aβ species. Advanced biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could provide comprehensive thermodynamic profiles of these interactions.
Further structural dynamics investigations are crucial to precisely elucidate how this compound stabilizes the α-helical conformation of the Aβ42 hydrophobic core glpbio.com. Techniques like nuclear magnetic resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and advanced molecular dynamics simulations could offer atomic-level resolution of the binding interface and the conformational changes induced in Aβ upon this compound binding. This detailed structural information is vital for rational drug design and the development of more potent analogs.
Table 1: Key Binding Parameters of this compound with Amyloid-beta Peptides
| Target | Binding Parameter | Value | Reference |
| Aβ42 peptide | EC50 | 80 nM | nih.govnih.govnih.govglpbio.comadooq.com |
| Aβ oligomers (AβO) | KD | 19 μM | nih.govnih.gov |
Integration of this compound Research into Systems Biology and Translational Medicine Initiatives
Integrating this compound research into systems biology approaches will provide a holistic understanding of its effects within complex biological networks. Multi-omics studies (e.g., proteomics, metabolomics, transcriptomics) can reveal global changes in cellular pathways and molecular signatures in response to this compound treatment, both in vitro and in vivo. This systems-level perspective can identify unforeseen beneficial effects or potential off-target interactions, guiding further development.
From a translational medicine perspective, future efforts should focus on developing robust biomarkers to monitor this compound's efficacy in preclinical models and, eventually, in clinical settings. Research could also explore its potential in combination therapies with existing or emerging AD treatments, aiming for synergistic effects. The existing in vivo data demonstrating reduced amyloid load in mouse models provides a strong foundation for advancing this compound into more complex translational studies, bridging the gap between basic scientific discovery and clinical application nih.govnih.gov.
Table 2: In Vivo Research Findings for this compound in Alzheimer's Disease Models
| Animal Model | Administration Method | Treatment Duration | Key Finding | Reference |
| 5xFAD mice | Intracerebroventricular infusion (0.25 μL/h) | 2 weeks | Attenuated amyloid load in hippocampus by 50% | nih.govnih.gov |
Q & A
Q. What experimental assays are recommended to evaluate K 01-162’s inhibition of Aβ fibril formation in vitro?
Methodological Answer: Use thioflavin-T (ThT) fluorescence assays to monitor fibril kinetics, supplemented by transmission electron microscopy (TEM) for structural validation. Ensure Aβ42 peptide purity (>95%) and standardized buffer conditions (e.g., PBS, pH 7.4). Include positive controls (e.g., known inhibitors like epigallocatechin gallate) and report EC50 values using dose-response curves (3-5 replicates). For this compound, the EC50 against Aβ42 is 80 nM, requiring precise dilution protocols in DMSO (14.29 mg/mL solubility) .
Q. How should researchers address discrepancies between this compound’s EC50 (80 nM) and KD (19 µM) values for Aβ binding?
Methodological Answer: EC50 reflects functional efficacy in fibril inhibition, while KD measures direct binding affinity. Use complementary techniques: surface plasmon resonance (SPR) for KD validation and cellular toxicity assays (e.g., MTT assay on neuronal cell lines) to correlate binding with neuroprotection. Statistical tools like Bland-Altman plots can assess methodological variability .
Q. What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?
Methodological Answer: Store lyophilized powder at -20°C (3-year stability) and dissolved stocks at -80°C (6-month stability). Avoid freeze-thaw cycles. For in vitro use, prepare working concentrations in DMSO (<0.1% final concentration to avoid solvent toxicity). Document lot-specific purity and confirm identity via LC-MS .
Advanced Research Questions
Q. How can researchers optimize this compound’s blood-brain barrier (BBB) penetration in preclinical Alzheimer’s models?
Methodological Answer: Employ pharmacokinetic studies in rodent models using LC-MS/MS to quantify brain-to-plasma ratios. Modify formulations via nano-carriers (e.g., liposomes) or prodrug strategies to enhance bioavailability. Compare outcomes with positron emission tomography (PET) imaging of Aβ plaque reduction .
Q. What computational approaches are suitable for elucidating this compound’s binding interactions with Aβ oligomers (AβOs)?
Methodological Answer: Perform molecular dynamics (MD) simulations using AβO structures (PDB ID: 2NAO) and docking software (e.g., AutoDock Vina). Validate predictions with mutagenesis studies on Aβ residues (e.g., Lys16, Glu22) and correlate with SPR-derived KD values. Use PyMOL for visualization .
Q. How should contradictory in vitro vs. in vivo neuroprotection data for this compound be reconciled?
Methodological Answer: Conduct meta-analyses of dose-response relationships across studies. Assess confounding factors: Aβ aggregation state (monomers vs. oligomers), cell type specificity, and animal model translatability (e.g., APP/PS1 mice). Apply Hill coefficient analysis to evaluate cooperativity in binding .
Methodological and Theoretical Frameworks
Q. Which statistical models are appropriate for analyzing dose-dependent inhibition of Aβ toxicity by this compound?
Methodological Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50. For multi-parametric datasets (e.g., fibril length, cytotoxicity), apply principal component analysis (PCA) or machine learning (random forests) to identify dominant variables .
Q. How can this compound’s mechanism be integrated into existing Alzheimer’s disease theoretical frameworks?
Methodological Answer: Map its action to the “amyloid cascade hypothesis” by correlating AβO clearance with cognitive outcomes in transgenic models. Contrast with tauopathy-focused theories using dual-transgenic mice (e.g., 3xTg-AD). Cite foundational studies (e.g., Hardy & Higgins, 1992) to contextualize findings .
Data Reporting and Reproducibility
Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?
Methodological Answer: Report compound purity (HPLC), solvent preparation details, Aβ peptide sources, and assay temperatures. Adhere to Beilstein Journal guidelines: ≤5 compound syntheses in main text, with extended protocols in supplementary materials. Reference CAS 677746-25-7 unambiguously .
Q. How can researchers validate this compound’s specificity for Aβ over other amyloidogenic proteins (e.g., α-synuclein)?
Methodological Answer: Perform cross-inhibition assays using α-synuclein fibrillization models. Utilize Western blotting with conformation-specific antibodies (e.g., A11 for oligomers). Compare results with negative controls (e.g., scrambled Aβ peptides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
